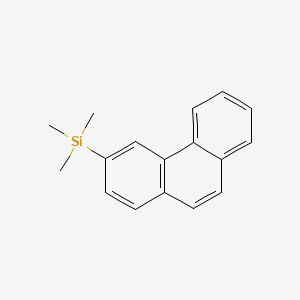

Trimethyl(phenanthren-3-yl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trimethyl(phenanthren-3-yl)silane is an organosilicon compound characterized by the presence of a phenanthrene moiety attached to a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(phenanthren-3-yl)silane typically involves the reaction of phenanthrene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Phenanthrene+Trimethylchlorosilane→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(phenanthren-3-yl)silane can undergo various types of chemical reactions, including:

Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.

Reduction: The compound can be reduced to form hydrogenated derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinone, while reduction can produce dihydrophenanthrene derivatives.

Wissenschaftliche Forschungsanwendungen

Trimethyl(phenanthren-3-yl)silane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

Biology: The compound can be used in the study of biological systems where silicon-containing molecules are of interest.

Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Wirkmechanismus

The mechanism by which Trimethyl(phenanthren-3-yl)silane exerts its effects involves the interaction of the phenanthrene moiety with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. The specific pathways and targets depend on the context of its application, such as in catalysis or material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Trimethyl(phenylethynyl)silane

- Trimethyl(phenyl)silane

- Trimethyl(trifluoromethyl)silane

Uniqueness

Trimethyl(phenanthren-3-yl)silane is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties compared to other trimethylsilyl-substituted compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biologische Aktivität

Trimethyl(phenanthren-3-yl)silane is a silane compound that has garnered attention for its potential biological activities. Silanes are known for their versatility in organic synthesis and materials science, but their biological implications are less understood. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a phenanthrene moiety attached to a trimethylsilyl group, which influences its solubility and reactivity.

Antimicrobial Activity

Silanes have been studied for their antimicrobial properties. For instance, certain silane derivatives have shown effectiveness against various bacterial strains. A study examining the antibacterial activity of silanes demonstrated that modifications to the silane structure can enhance their efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Silanes are also being investigated for their anti-inflammatory effects. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This activity is often mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by Chen et al. (2022) evaluated the antimicrobial properties of various silane derivatives, including phenanthrene-based compounds. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacterial strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 100 | Staphylococcus aureus |

| This compound | 100 | Escherichia coli |

Case Study 2: Anti-inflammatory Effects

In a separate investigation, silanes similar to this compound were tested for their ability to reduce inflammation in human keratinocytes. The study found that treatment with these silanes decreased the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating a potential role in managing inflammatory skin conditions .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of silanes. Modifications to the phenanthrene core or the silyl group can significantly influence their biological properties.

- Cytotoxicity : Research has shown that some phenanthrene derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

- Mechanism of Action : The proposed mechanisms include interference with cell membrane integrity and modulation of signaling pathways involved in cell survival and proliferation .

Eigenschaften

Molekularformel |

C17H18Si |

|---|---|

Molekulargewicht |

250.41 g/mol |

IUPAC-Name |

trimethyl(phenanthren-3-yl)silane |

InChI |

InChI=1S/C17H18Si/c1-18(2,3)15-11-10-14-9-8-13-6-4-5-7-16(13)17(14)12-15/h4-12H,1-3H3 |

InChI-Schlüssel |

WYJFFOPMAHMFRH-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.